molecular formula C10H10O B092768 1,3-Bishomocubanone CAS No. 15443-37-5

1,3-Bishomocubanone

Cat. No. B092768
CAS RN: 15443-37-5
M. Wt: 146.19 g/mol
InChI Key: KIOXQCAVQTVNCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Bishomocubanone is a bicyclic compound that has been studied extensively due to its unique chemical properties. It is a highly strained molecule that exhibits a wide range of biological and chemical activities. In recent years, the synthesis and application of 1,3-Bishomocubanone have attracted the attention of many researchers in the field of organic chemistry and biochemistry.

Mechanism Of Action

The mechanism of action of 1,3-Bishomocubanone is not fully understood. However, studies have shown that it interacts with various biological targets, including enzymes and receptors. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been shown to interact with the GABA(A) receptor, a receptor that is involved in the regulation of neurotransmitter activity.

Biochemical And Physiological Effects

1,3-Bishomocubanone has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of prostaglandins, which are involved in the inflammatory response. It has also been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells. In addition, 1,3-Bishomocubanone has been shown to exhibit anti-viral activity by inhibiting the replication of viruses.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1,3-Bishomocubanone in lab experiments is its unique chemical properties, which make it a useful building block for the synthesis of other complex molecules. However, the high strain energy of the molecule can make its synthesis challenging. In addition, the biological and chemical activities of 1,3-Bishomocubanone are not fully understood, which can make its use in lab experiments challenging.

Future Directions

There are many future directions for the study of 1,3-Bishomocubanone. One area of research is the development of new synthetic methods for the synthesis of this compound. Another area of research is the study of the mechanism of action of 1,3-Bishomocubanone and its interaction with biological targets. In addition, the potential use of 1,3-Bishomocubanone as a chiral auxiliary in asymmetric synthesis is an area of research that is worth exploring. Finally, the development of new derivatives of 1,3-Bishomocubanone with improved biological and chemical activities is an area of research that holds promise for the future.

Synthesis Methods

The synthesis of 1,3-Bishomocubanone is a challenging task due to the high strain energy of the molecule. Various methods have been developed to synthesize this compound, including the Diels-Alder reaction, the Pauson-Khand reaction, and the [3+2] cycloaddition reaction. The Diels-Alder reaction is the most commonly used method for synthesizing 1,3-Bishomocubanone. This reaction involves the reaction of a diene and a dienophile to form a cyclic compound. The Pauson-Khand reaction is another method that involves the reaction of an alkyne with a carbon monoxide and a transition metal catalyst. The [3+2] cycloaddition reaction involves the reaction of a cyclopropene and an alkyne to form a cyclic compound.

Scientific Research Applications

1,3-Bishomocubanone has been extensively studied for its biological and chemical activities. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis. In addition, 1,3-Bishomocubanone has been used as a building block for the synthesis of other complex molecules.

properties

CAS RN

15443-37-5

Product Name

1,3-Bishomocubanone

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

pentacyclo[5.3.0.02,5.03,9.04,8]decan-6-one

InChI

InChI=1S/C10H10O/c11-10-7-3-1-2-4-5(3)9(10)8(4)6(2)7/h2-9H,1H2

InChI Key

KIOXQCAVQTVNCR-UHFFFAOYSA-N

SMILES

C1C2C3C4C1C5C2C3C4C5=O

Canonical SMILES

C1C2C3C4C1C5C2C3C4C5=O

synonyms

Octahydro-1,2,4-metheno-3H-cyclobuta [cd] pentalen-3-one

Origin of Product

United States

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